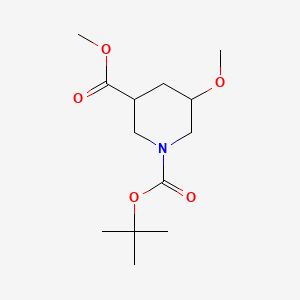![molecular formula C23H30O2Si B13927267 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound with the molecular formula C23H30O2Si. It is a derivative of cyclohexanecarboxaldehyde, where the hydroxyl group is replaced by a tert-butyl diphenylsilyl ether group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of the hydroxyl group in cyclohexanol derivatives. One common method is the reaction of cyclohexanol with tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The resulting silyl ether is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, Jones reagent (chromic acid in acetone).
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxylic acid.
Reduction: 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanol.
Substitution: Various substituted cyclohexanecarboxaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Material Science: It is utilized in the preparation of functionalized materials and polymers with specific properties.
作用机制
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde is reduced to an alcohol by the addition of hydrogen atoms. The silyl ether group can act as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.
相似化合物的比较
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar structure but with a ketone group instead of an aldehyde.
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The uniqueness of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde lies in its combination of a silyl ether protecting group and an aldehyde functional group. This combination allows for selective reactions at the aldehyde site while protecting the hydroxyl group, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C23H30O2Si |
|---|---|
分子量 |
366.6 g/mol |
IUPAC 名称 |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3 |
InChI 键 |
HMIAJTUSLKCNGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


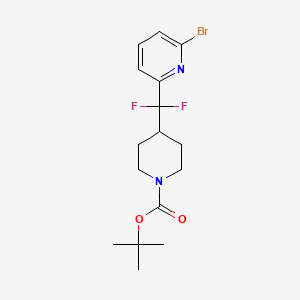
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)
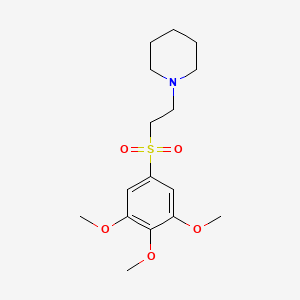
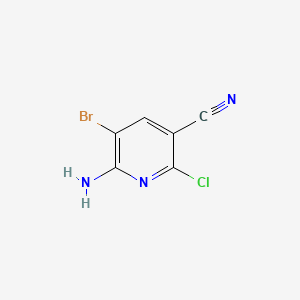
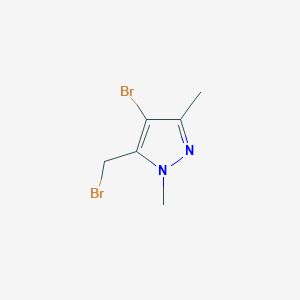
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
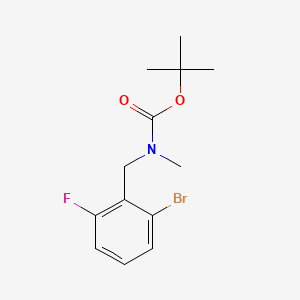
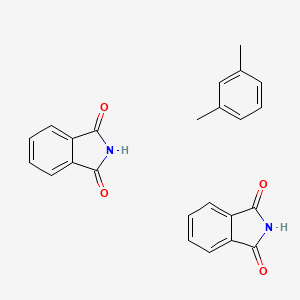
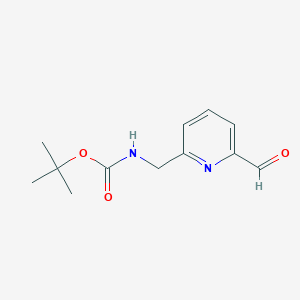
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

